![molecular formula C10H10N2O8S B11699657 N-[(4-nitrophenyl)sulfonyl]aspartic acid](/img/structure/B11699657.png)
N-[(4-nitrophenyl)sulfonyl]aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrobenzenesulfonamido)butanedioic acid is an organic compound that features both a nitrobenzene sulfonamide group and a butanedioic acid moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzenesulfonamido)butanedioic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butanedioic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzenesulfonamido)butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of aminobenzenesulfonamido derivatives.
Substitution: Formation of substituted sulfonamido derivatives.
Scientific Research Applications
2-(4-Nitrobenzenesulfonamido)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzenesulfonamido)butanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonamido benzoic acid: Similar structure but with a benzoic acid moiety instead of butanedioic acid.
Succinic acid: Lacks the nitrobenzenesulfonamido group but shares the butanedioic acid structure.
Aminobenzenesulfonamido derivatives: Similar sulfonamide group but with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitrobenzenesulfonamido)butanedioic acid is unique due to the presence of both the nitrobenzenesulfonamido group and the butanedioic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C10H10N2O8S |
|---|---|
Molecular Weight |
318.26 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
XPVHQIBEIUHSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B11699576.png)
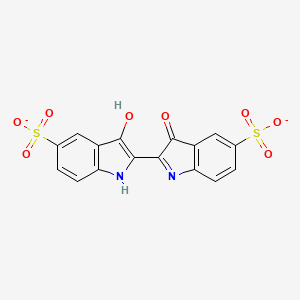
![N-(4-fluorophenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11699582.png)
![ethyl (2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11699587.png)
![Ethyl 5-acetyl-4-methyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}thiophene-3-carboxylate](/img/structure/B11699593.png)
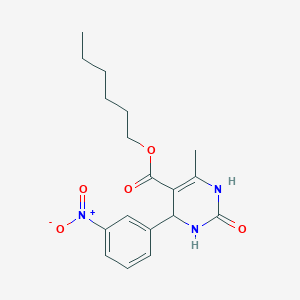
![methyl [6-bromo-4-(2-chlorophenyl)-2-methylquinazolin-3(4H)-yl]acetate](/img/structure/B11699618.png)
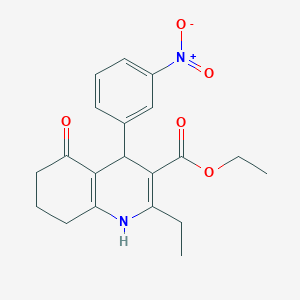
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699639.png)
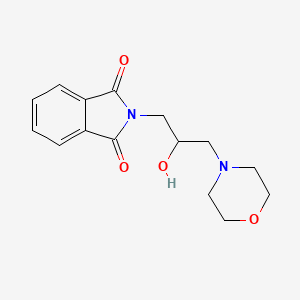
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11699658.png)
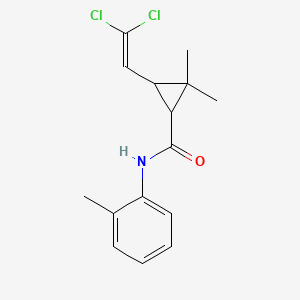
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11699669.png)

